3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with the molecular formula C20H12N2O5S2 and a molecular weight of 424.457 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzoic acid group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves multiple steps, typically starting with the preparation of the indole and thiazolidinone intermediates. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbonyl groups in the compound can be reduced to their corresponding alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The indole and thiazolidinone moieties are known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide: Shares the indole and thiazolidinone moieties but differs in the benzoic acid group.
(2Z)-2-(1-Hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene) Hydrazide Benzoic Acid: Similar structure with variations in the substituents on the indole and benzoic acid groups. The uniqueness of 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N2O5S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O5S2/c1-10(23)21-14-8-3-2-7-13(14)15(17(21)24)16-18(25)22(20(28)29-16)12-6-4-5-11(9-12)19(26)27/h2-9H,1H3,(H,26,27)/b16-15- |
InChI Key |
GEONMZRMZSKFCM-NXVVXOECSA-N |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O |
Origin of Product |
United States |
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